3,4-Dimethyl-3'-iodobenzophenone
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Overview
Description
3,4-Dimethyl-3’-iodobenzophenone is an organic compound that belongs to the family of benzophenones . It is a pale yellow crystalline powder and is soluble in most organic solvents such as methanol, ethanol, and acetone.
Molecular Structure Analysis
The molecular formula for 3,4-Dimethyl-3’-iodobenzophenone is C15H13IO . Its IUPAC name is (3,4-dimethylphenyl) (3-iodophenyl)methanone . The InChI code for this compound is 1S/C15H13IO/c1-10-6-7-13 (8-11 (10)2)15 (17)12-4-3-5-14 (16)9-12/h3-9H,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of 3,4-Dimethyl-3’-iodobenzophenone is 336.17 g/mol . It has a melting point of 163-165 °C and a boiling point of approximately 496 °C. The compound has a strong absorption spectrum in the ultraviolet region with a peak at 369 nm.Scientific Research Applications
Photochemical Properties : A study on the solid-state photochemistry of methyl-substituted benzophenones, including derivatives similar to 3,4-Dimethyl-3'-iodobenzophenone, showed that these compounds undergo intermolecular hydrogen abstraction and radical coupling upon UV irradiation. This characteristic makes them potential candidates for photochemical applications (Ito et al., 1987).
Catalysis in Organic Synthesis : Research on Pd-catalyzed dimethylation of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source, a process relevant to derivatives like this compound, highlights their role in organic synthesis. These reactions are crucial in creating compounds with significant pharmacological properties (Wu et al., 2021).
Suzuki Cross-Coupling Reactions : A study involving the Suzuki cross-coupling reaction of sterically hindered aryl boronates with iodoarenes, closely related to this compound, showcases its potential in facilitating biaryl synthesis, a key process in medicinal chemistry and material science (Chaumeil et al., 2000).
Iron Complexes Study : Iron(III) complexes of sterically hindered ligands, including analogs of this compound, have been studied as functional models for catechol 1,2-dioxygenases. These complexes play a significant role in understanding enzymatic activities and designing catalysts (Velusamy et al., 2004).
Fluorescence Sensing : The synthesis of new zinc phthalocyanine derivatives, with structural similarities to this compound, demonstrates their application in fluorescence sensing and photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield makes them suitable for such applications (Pişkin et al., 2020).
Corrosion Inhibition : A theoretical study on bipyrazolic-type organic compounds, related to this compound, explored their role as corrosion inhibitors. This research is vital in materials science for protecting metals and alloys (Wang et al., 2006).
Mechanism of Action
- The primary target of 3,4-Dimethyl-3’-iodobenzophenone is not explicitly mentioned in the available literature. However, it belongs to a chemical series with a novel mechanism of action that affects substrate binding pockets .
Target of Action
Mode of Action
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECZUFLEFJGAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001264489 |
Source
|
Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-21-2 |
Source
|
Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl)(3-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001264489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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